(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Overview
Description
“(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a morpholino group, and an acrylamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a morpholino group, and an acrylamide group . These groups could potentially participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the morpholino group could potentially increase its solubility in polar solvents .
Scientific Research Applications
Cytotoxic Activity and Anticancer Agents
A series of 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds showed promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line, indicating their potential as anticancer agents (Kamal et al., 2014).
Synthesis and Characterization
The compound has been studied in the context of synthesizing and characterizing related compounds with potential pharmacological activities. For example, research into ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives explores the chemical reactions and potential applications of similar compounds (Chapman et al., 1971).
Activity on Potassium Channels
Similar compounds, such as (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides, have been identified for their activity on KCNQ2 potassium channels. These findings suggest potential applications in neurological or cardiac disorders (L'Heureux et al., 2005).
Antitumor and Antifungal Activities
Derivatives of similar compounds have been investigated for their antitumor and antifungal activities. The incorporation of specific moieties, like substituted thiazole, into these compounds has demonstrated significant activity against certain cells and fungi (El-bayouki et al., 2011).
Antimycobacterial Activity
Novel compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, related to the subject compound, have been synthesized and evaluated for antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Marvadi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates multiple targets leading to a variety of cellular responses, including relaxation of smooth muscle cells and reduction of inflammatory responses .
Result of Action
The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its unique mechanism of action allows it to provide both bronchodilation and anti-inflammatory effects, helping to alleviate the symptoms of COPD .
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action .
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIYBKXFAPRREM-GZOLSCHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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